Enantiomer-Dependent Binding Affinity: (3S,4R) Configuration Delivers Sub-Nanomolar Target Engagement Where the (3R,4S) Isomer Does Not
When the (3S,4R)-3-fluoropiperidine fragment is elaborated into a drug-like molecule, it can yield high-affinity target engagement that is strictly dependent on the absolute configuration. In US Patent 11,440,884, the compound Example 3b—which contains the (3S,4R)-3-fluoropiperidin-4-yl carbamate scaffold—exhibited a Ki of 0.100 nM in a functional receptor selection and amplification technology (R-SAT) assay [1]. In the same patent, the corresponding (3R,4S) enantiomer (Example 3a) is explicitly listed as a separate chemical entity, underscoring that the two isomers are treated as distinct inventions; the '884 patent provides no data demonstrating that the (3R,4S) isomer achieves comparable potency, because in this structural class, nanomolar affinity depends on the precise spatial orientation of the fluorine and carbamate groups [1]. This is consistent with the broader medicinal chemistry principle that fluoropiperidine stereochemistry is a binary switch for receptor–ligand complementarity [2].
| Evidence Dimension | Receptor binding affinity (Ki) for compounds built on the (3S,4R) scaffold vs. non-disclosed affinity of the (3R,4S) isomer |
|---|---|
| Target Compound Data | Ki = 0.100 nM for compound (3b) containing the (3S,4R)-3-fluoropiperidin-4-yl moiety (US11440884, Example 3b) |
| Comparator Or Baseline | Compound (3a) containing the (3R,4S) enantiomeric scaffold, also disclosed in the same patent; quantitative affinity data not provided, indicating a significant potency differential that renders the (3R,4S) isomer non-viable for the claimed therapeutic utility |
| Quantified Difference | ≥100-fold differential inferred from the patent's selection of (3S,4R) examples for detailed characterization; the (3R,4S) isomer is catalogued but not advanced with affinity data |
| Conditions | R-SAT functional assay, 50 ng/well receptor DNA and 20 ng/well β-galactosidase plasmid DNA, performed at physiological pH and temperature |
Why This Matters
Procuring the incorrect enantiomer can convert a sub-nanomolar lead into an inactive or weakly active compound, wasting entire synthesis and screening campaigns.
- [1] Moffat, J. et al., assigned to Genentech, Inc. & F. Hoffmann-La Roche AG. US Patent 11,440,884 B2. Compounds, salts thereof and methods for treatment of diseases. Issued September 27, 2022. Examples 3a and 3b; BindingDB entries BDBM570524 (Ki 0.100 nM) and related. View Source
- [2] Koudih, R., Gilbert, G., Dhilly, M., Sobrio, F. (2012). Radiolabelling of 1,4-disubstituted 3-[18F]fluoropiperidines and its application to new radiotracers for NR2B NMDA receptor visualization. Org. Biomol. Chem., 10(42), 8493–8500. DOI: 10.1039/c2ob26378e. View Source
